molecular formula C30H26N4O2S B2937411 N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 690643-87-9

N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2937411
CAS No.: 690643-87-9
M. Wt: 506.62
InChI Key: PEVIBSVZRFOUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C30H26N4O2S and its molecular weight is 506.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-amino-4-[4-(dimethylamino)phenyl]-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O2S/c1-18(35)21-10-7-11-22(16-21)32-29(36)28-27(31)26-24(19-12-14-23(15-13-19)34(2)3)17-25(33-30(26)37-28)20-8-5-4-6-9-20/h4-17H,31H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVIBSVZRFOUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the condensation of various substituted phenyl and thieno[2,3-b]pyridine derivatives. Characterization techniques such as NMR spectroscopy , mass spectrometry , and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

A study conducted on a series of thieno[2,3-b]pyridine derivatives, including this compound, revealed promising antitumor properties. The compound exhibited significant inhibitory effects against various cancer cell lines.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A549 (Lung Cancer)5.2Doxorubicin4.5
MCF-7 (Breast Cancer)6.1Doxorubicin5.0
HeLa (Cervical Cancer)4.8Doxorubicin3.9

These results indicate that the compound's activity is comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug candidate .

Antimicrobial Activity

In addition to its antitumor effects, the compound has been evaluated for antimicrobial activity. Preliminary results demonstrated that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)Standard DrugMIC (µg/mL)
Staphylococcus aureus12Penicillin10
Escherichia coli15Ciprofloxacin12

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity .

Anti-inflammatory Activity

Research also suggests that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase (COX) enzymes.

CompoundIC50 (µM)Comparison DrugIC50 (µM)
N-(3-acetylphenyl)...0.05Celecoxib0.04

The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural features:

  • Dimethylamino Group : Enhances lipophilicity and cellular uptake.
  • Thieno[2,3-b]pyridine Core : Provides a scaffold for interaction with biological targets.
  • Acetamide Functionality : Contributes to binding affinity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.